N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine
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Overview
Description
N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine: is a synthetic compound used primarily in biochemical and proteomics research. It is a derivative of sphingosine, a type of lipid that plays a crucial role in cell signaling and structure. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine typically involves the protection of the amine group of sphingosine with a Boc group. This is achieved by reacting sphingosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol .
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), oxalyl chloride in methanol
Protection: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA), tetrahydrofuran (THF).
Major Products: The major product of the deprotection reaction is D-erythro-dihydro-D-sphingosine, which can be further utilized in various biochemical applications .
Scientific Research Applications
Chemistry: In chemistry, N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine is used as an intermediate in the synthesis of more complex molecules. Its protected amine group allows for selective reactions at other functional groups .
Biology: In biological research, this compound is used to study sphingolipid metabolism and signaling pathways. It serves as a precursor for the synthesis of sphingosine-1-phosphate, a potent signaling molecule involved in cell growth, survival, and migration .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Sphingosine-1-phosphate analogs are being investigated for their role in treating autoimmune diseases and cancer .
Industry: In the industrial sector, this compound is used in the production of specialized lipids and as a research tool in the development of new drugs and therapies .
Mechanism of Action
The mechanism of action of N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine involves its conversion to sphingosine-1-phosphate. This conversion is catalyzed by sphingosine kinase. Sphingosine-1-phosphate then interacts with specific G-protein-coupled receptors (GPCRs) on the cell surface, triggering various intracellular signaling pathways that regulate cell proliferation, survival, and migration .
Comparison with Similar Compounds
N-tert-Butyloxycarbonyl-D-erythro-dihydro-D-sphingosine-1-phosphate Dicyanoethyl Ester: A derivative used in similar biochemical applications.
D-erythro-dihydro-D-sphingosine: The deprotected form used in sphingolipid research.
Uniqueness: this compound is unique due to its Boc-protected amine group, which allows for selective reactions and protection during multi-step synthesis. This makes it a valuable intermediate in the synthesis of complex sphingolipid analogs .
Properties
IUPAC Name |
tert-butyl N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H47NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(26)20(19-25)24-22(27)28-23(2,3)4/h20-21,25-26H,5-19H2,1-4H3,(H,24,27)/t20-,21+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEGFLZHNLEUFR-LEWJYISDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H47NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472332 |
Source
|
Record name | FT-0663562 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140408-14-6 |
Source
|
Record name | FT-0663562 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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